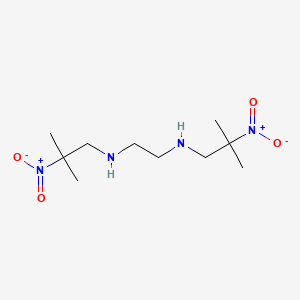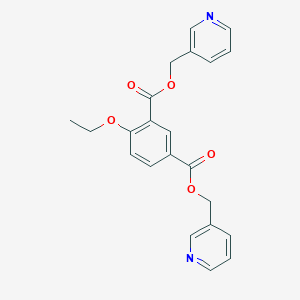
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is an organic compound that belongs to the class of dicarboxylates This compound is characterized by the presence of two pyridin-3-ylmethyl groups attached to a 4-ethoxybenzene-1,3-dicarboxylate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate typically involves the reaction of pyridin-3-ylmethylamine with 4-ethoxybenzene-1,3-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyridin-3-ylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with specific biological pathways or cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Bis(pyridin-2-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Bis(pyridin-4-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Bis(pyridin-3-ylmethyl) 4-methoxybenzene-1,3-dicarboxylate
Uniqueness
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is unique due to the specific positioning of the pyridin-3-ylmethyl groups and the ethoxy substituent on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in coordination chemistry and material science.
属性
CAS 编号 |
24234-54-6 |
|---|---|
分子式 |
C22H20N2O5 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-2-27-20-8-7-18(21(25)28-14-16-5-3-9-23-12-16)11-19(20)22(26)29-15-17-6-4-10-24-13-17/h3-13H,2,14-15H2,1H3 |
InChI 键 |
NNYRXKJXRIVARX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC2=CN=CC=C2)C(=O)OCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
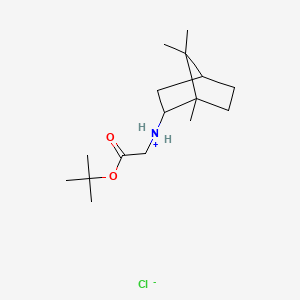
![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)
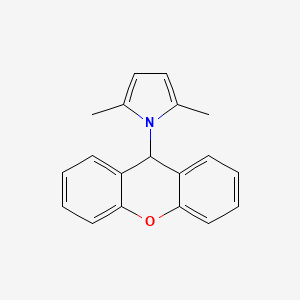
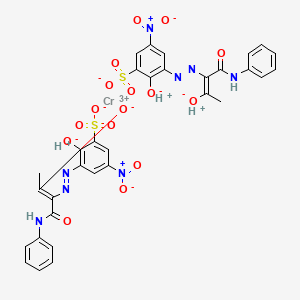
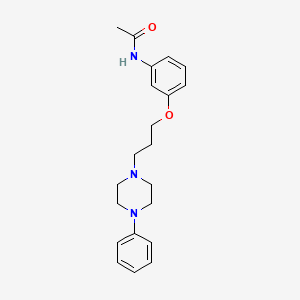
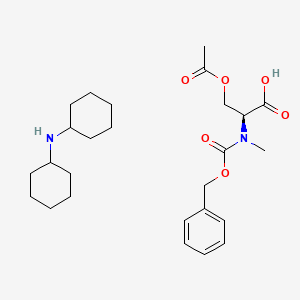
![7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-](/img/structure/B13754189.png)
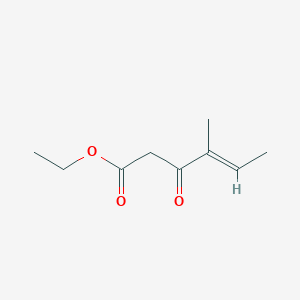
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)

